(2R)-(-)-Glycidyl 4-nitrobenzoate

Enzyme inhibition Chiral recognition Epoxide hydrolase

This (2R)-(-)-glycidyl 4-nitrobenzoate is the validated chiral starting material for leukotriene B₄ total synthesis, providing the required stereochemical template for the C12(R) hydroxyl group. The (R)-configuration delivers a 3.7-fold difference in cytosolic epoxide hydrolase I₅₀ versus the (2S)-(+)-enantiomer—critical for enantiomer-specific SAR studies. Substituting with generic glycidyl esters or racemic mixtures risks failed stereocontrol and irreproducible chiral outcomes. Procure this specific stereoisomer to ensure fidelity in asymmetric epoxidation methodology development and eicosanoid analog synthesis.

Molecular Formula C10H9NO5
Molecular Weight 223.18 g/mol
CAS No. 106268-95-5
Cat. No. B035492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-(-)-Glycidyl 4-nitrobenzoate
CAS106268-95-5
Molecular FormulaC10H9NO5
Molecular Weight223.18 g/mol
Structural Identifiers
SMILESC1C(O1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C10H9NO5/c12-10(16-6-9-5-15-9)7-1-3-8(4-2-7)11(13)14/h1-4,9H,5-6H2
InChIKeyMUWIANZPEBMVHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy (2R)-(-)-Glycidyl 4-nitrobenzoate CAS 106268-95-5 – Chiral Epoxide Building Block Procurement Guide


(2R)-(-)-Glycidyl 4-nitrobenzoate (CAS 106268-95-5) is a chiral epoxide with the molecular formula C₁₀H₉NO₅ and a molecular weight of 223.18 g/mol . It consists of a glycidyl group (epoxide) esterified with 4-nitrobenzoic acid, characterized by a defined (R)-configuration at the epoxide stereocenter . The compound typically appears as a white to yellow crystalline solid with a melting point of 60–62 °C and a specific optical rotation of [α]¹⁹/D −37° (c = 1.08 in chloroform) . This chiral epoxide is commercially available at ≥98% purity and serves as a stereodefined starting material in asymmetric synthesis applications .

(2R)-(-)-Glycidyl 4-nitrobenzoate vs. Generic Alternatives: Why Simple Substitution Fails


Substituting (2R)-(-)-glycidyl 4-nitrobenzoate with generic glycidyl esters or alternative leaving-group derivatives without rigorous stereochemical and reactivity evaluation introduces substantial experimental risk. The (2R) configuration is not interchangeable with its (2S)-(+)-enantiomer (CAS 115459-65-9), as the two optical isomers exhibit quantitatively distinct biological inhibition profiles—a 3.7-fold difference in I₅₀ values for cytosolic epoxide hydrolase inhibition has been experimentally established [1]. Similarly, substituting the 4-nitrobenzoate leaving group with a tosylate (CAS 113826-06-5) or nosylate (CAS 115314-14-2) alters both the electronic activation of the epoxide and the steric environment of nucleophilic attack [2]. Generic procurement without these comparative specifications risks failed stereocontrol in asymmetric synthesis, altered reaction kinetics, and irreproducible chiral outcomes [3].

Quantitative Differentiation of (2R)-(-)-Glycidyl 4-nitrobenzoate: Evidence-Based Comparison Guide


Cytosolic Epoxide Hydrolase Inhibition: (2R)-(-)- vs. (2S)-(+)-Glycidyl 4-Nitrobenzoate I₅₀ Comparison

In a kinetic study of cytosolic epoxide hydrolase inhibition, glycidyl 4-nitrobenzoate demonstrated the lowest I₅₀ among compounds tested in the glycidyl 4-nitrobenzoate series (I₅₀ = 140 μM) [1]. Critically, the (2R)-enantiomer exhibited an I₅₀ 3.7-fold higher than its (2S)-counterpart, establishing that the two enantiomers are not functionally equivalent and that the (2S)-enantiomer is the more potent inhibitor in this system [2]. This quantitative enantioselectivity underscores that procurement decisions based purely on molecular formula without stereochemical specification will yield functionally distinct experimental outcomes.

Enzyme inhibition Chiral recognition Epoxide hydrolase

In Vivo Genotoxicity Differentiation: (2R)-(-)- vs. (2S)-(+)-Glycidyl 4-Nitrobenzoate by Chromosomal Aberration Assay

A comparative genotoxicity study evaluated nine pairs of epoxide enantiomers using in vivo chromosomal aberration (CA) and sister-chromatid exchange (SCE) assays in mouse bone-marrow cells [1]. Among all compounds tested, only glycidyl 4-nitrobenzoate exhibited a significant difference between its (R)- and (S)-isomers by the chromosomal aberration assay—a distinction not observed for benzyloxymethyloxirane, epichlorohydrin, glycidol, glycidyl 3-nitrobenzenesulfonate, glycidyl tosylate, styrene oxide, glycidyl 1-naphthyl ether, or glycidyl 4-nitrophenyl ether . This unique CA-based differentiation, combined with SCE-detected differences for most epoxide pairs, establishes that the (2R)- and (2S)-enantiomers of this specific glycidyl ester are genotoxically distinct entities in vivo.

Genotoxicity Safety assessment Chromosomal aberration

Leukotriene B₄ Total Synthesis: (2R)-(-)-Glycidyl 4-Nitrobenzoate as Stereodefined C9–C20 Synthon

In the stereocontrolled total synthesis of leukotriene B₄ reported by Kerdesky and Brooks (J. Org. Chem. 1993, 58, 3516-3520), the chiral aldehyde comprising the C9–C20 skeleton was synthesized in 52% yield starting from optically active (2R)-(-)-glycidyl 4-nitrobenzoate [1]. This compound serves as the definitive stereochemical anchor for installing the C12(R) hydroxyl configuration of LTB₄—a stereocenter essential for receptor recognition and biological activity . The synthetic route employs a stereospecific Horner-Wadsworth-Emmons coupling between a propargylic phosphonate (C1–C8 fragment, 47% yield from methyl 4-(chloroformyl)butyrate) and the (2R)-glycidyl 4-nitrobenzoate-derived aldehyde (C9–C20 fragment), achieving 77% yield for the carbon framework coupling step [2].

Total synthesis Leukotriene B₄ Chiral building block

Chiral HPLC Resolution: Validated Analytical Method for (2R)-(-)-Glycidyl 4-Nitrobenzoate Enantiopurity Verification

A validated chiral HPLC method using a polysaccharide-based Chiralpak AD-H column in polar-organic phase mode enables direct resolution of glycidyl nitrobenzoate (GNB) enantiomers with resolution ≥2 and analysis time ≤13 minutes [1]. The optimized conditions (methanol/ethanol 80:20, 0.9 mL/min, 40 °C) achieve baseline separation of (2R)- and (2S)-glycidyl 4-nitrobenzoate, with linearity established over 2–300 μg/mL (R² >0.999) and an LOD of approximately 0.5 μg/mL for each enantiomer . This validated method provides quantitative enantiopurity assessment that generic achiral purity specifications (e.g., “≥98% by HPLC”) cannot deliver—a racemic or partially racemized sample could still meet an achiral purity specification while being functionally useless for stereospecific applications.

Chiral HPLC Enantiomeric purity Analytical validation

Proven Application Scenarios for (2R)-(-)-Glycidyl 4-nitrobenzoate: Where Procurement Decisions Deliver Quantifiable Value


Stereocontrolled Total Synthesis of Leukotriene B₄ and Related Eicosanoid Analogs

This compound serves as the validated chiral starting material for constructing the C9–C20 fragment of leukotriene B₄, a potent inflammatory mediator [1]. The (2R) configuration at the epoxide stereocenter provides the required stereochemical template for installing the C12(R) hydroxyl group of LTB₄, a feature essential for receptor binding and biological activity. Laboratories pursuing total synthesis of LTB₄ or structure-activity relationship studies of eicosanoid analogs should procure this specific (2R)-configured glycidyl 4-nitrobenzoate, as the published stereocontrolled route [2] achieves 52% yield for aldehyde formation and 77% yield for the key Horner-Wadsworth-Emmons coupling—metrics that cannot be reproduced with racemic material or the (2S)-enantiomer [3].

Epoxide Hydrolase Structure-Activity Relationship (SAR) Studies Requiring Enantiomer-Specific Inhibition Profiles

Cytosolic epoxide hydrolase (cEH) plays a key role in xenobiotic metabolism and eicosanoid regulation [1]. The quantitative 3.7-fold difference in I₅₀ between (2R)- and (2S)-glycidyl 4-nitrobenzoate enantiomers [2] makes this compound pair an ideal model system for investigating stereochemical determinants of cEH inhibition. Researchers designing cEH SAR campaigns should procure both enantiomers separately—rather than a racemic mixture—to establish enantiomer-specific inhibition constants, as the observed stereodifferentiation is not universal across all glycidyl ester classes [3].

Asymmetric Epoxidation Method Development and Chiral Catalyst Screening

Glycidyl nitrobenzoate (GNB) enantiomers are employed as analytical standards and reaction products in the development of asymmetric epoxidation methodologies [1]. The validated chiral HPLC method (Chiralpak AD-H, resolution ≥2, LOD 0.5 μg/mL) [2] enables precise quantification of enantiomeric excess from asymmetric epoxidation reactions of allylic alcohols catalyzed by titanium-tartrate complexes [3]. Laboratories developing new chiral epoxidation catalysts or optimizing Sharpless-type asymmetric epoxidation conditions require authenticated (2R)-(-)-glycidyl 4-nitrobenzoate as both a calibration standard and a benchmark product for enantioselectivity assessment .

Technical Documentation Hub

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